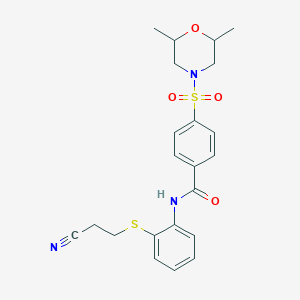

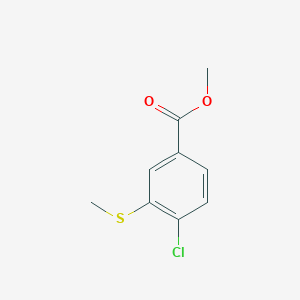

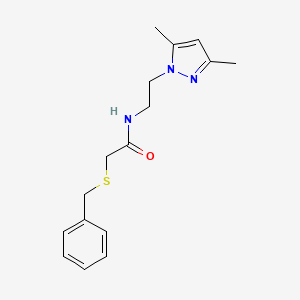

N-(2-((2-cyanoethyl)thio)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-((2-cyanoethyl)thio)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide, also known as Cetuximab, is a monoclonal antibody drug used in the treatment of various types of cancer. It is specifically used in the treatment of colorectal cancer and head and neck cancer. Cetuximab is a chimeric monoclonal antibody that binds to the epidermal growth factor receptor (EGFR) and inhibits its activity.

科学的研究の応用

Boron Neutron Capture Therapy (BNCT)

Boron-containing compounds play a crucial role in BNCT, a cancer treatment modality. In BNCT, tumor cells selectively accumulate boron carriers, such as this compound. When exposed to low-energy neutrons, the boron nucleus captures a neutron, leading to nuclear reactions that release high-energy alpha particles and lithium ions. These particles specifically damage tumor cells, sparing healthy tissue. Researchers continue to explore novel boron carriers for enhanced BNCT efficacy .

Organic Synthesis

Pinacol boronic esters, including this compound, serve as valuable building blocks in organic synthesis. They participate in Suzuki-Miyaura cross-coupling reactions, allowing the introduction of aryl or heteroaryl groups. Researchers use these reactions to construct complex molecules, such as pharmaceutical intermediates and natural products. The stability and reactivity of pinacol boronic esters make them versatile tools in synthetic chemistry .

Hydrolysis Studies

Understanding the stability of boronic esters in aqueous environments is critical. Hydrolysis of phenylboronic pinacol esters, including this compound, occurs due to water-mediated cleavage of the boron-carbon bond. The kinetics of hydrolysis depend on substituents in the aromatic ring and pH. At physiological pH, hydrolysis accelerates, impacting the stability of these compounds. Researchers must consider this when designing boron-based drug candidates .

特性

IUPAC Name |

N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S2/c1-16-14-25(15-17(2)29-16)31(27,28)19-10-8-18(9-11-19)22(26)24-20-6-3-4-7-21(20)30-13-5-12-23/h3-4,6-11,16-17H,5,13-15H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETBXCMPROADPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3SCCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((2-cyanoethyl)thio)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2647190.png)

![{4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B2647195.png)

![Methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2647196.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B2647200.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B2647209.png)

![4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)-N-methylbenzamide](/img/structure/B2647210.png)